imidodisulfurylfluoride chemical structure and physical properties
imidodisulfurylfluoride chemical structure and physical properties
Imidodisulfuryl Fluoride ( HN(SO2F)2 ): A Technical Guide to Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
Imidodisulfuryl fluoride (also known as bis(fluorosulfonyl)imide or HFSI) is a highly versatile, fluorine-containing inorganic acid. As the demand for advanced materials and highly selective pharmaceuticals accelerates, understanding the mechanistic behavior of the SO2F moiety has become critical. This whitepaper provides a comprehensive analysis of HFSI’s structural properties, optimized synthesis protocols, and its transformative role in two distinct fields: the development of high-performance lithium-ion battery electrolytes (LiFSI) and the advancement of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry for targeted drug discovery.
Chemical Structure and Fundamental Properties
Imidodisulfuryl fluoride ( HN(SO2F)2 ) features a central nitrogen atom flanked by two highly electron-withdrawing fluorosulfonyl ( SO2F ) groups. This unique structural motif delocalizes the negative charge on the nitrogen upon deprotonation, making HFSI a remarkably strong acid ( pKa=1.28 in water) and its conjugate base ( FSI− ) an exceptionally stable, weakly coordinating anion [1].
X-ray diffraction studies of single crystals at cryogenic temperatures reveal that HN(SO2F)2 crystallizes in a monoclinic P21 space group. A critical structural feature governing its reactivity and purification is the staggered conformation of the SO2F groups. This conformation results in the inequivalence of the sulfur-bound fluorine atoms—a phenomenon directly observable via 19F NMR spectroscopy [1].
Quantitative Data: Physical and Chemical Properties
To facilitate experimental planning, the foundational quantitative metrics of HFSI are summarized below.
Table 1: Key Physical and Chemical Properties of Imidodisulfuryl Fluoride
| Property | Value | Experimental Context / Significance |
| Molecular Formula | HN(SO2F)2 | Also designated as HFSI [2]. |
| Molecular Weight | 181.14 g/mol | Calculated base mass prior to salt formation. |
| Melting Point | 17 °C | Exists as a colorless, viscous liquid at standard room temperature. |
| Boiling Point | 170 °C | High thermal stability compared to chlorinated analogs. |
| Density | 1.89 g/cm³ | High density characteristic of polyfluorinated inorganic compounds. |
| pKa (Aqueous) | 1.28 | Strong acid; readily forms stable metallic salts (e.g., LiFSI, KFSI) [2]. |
| Crystal System | Monoclinic P21 | a=5.1619A˚ , b=7.8153A˚ , c=6.8028A˚ , β=100.411∘ [1]. |
Synthesis and Purification Protocols
The synthesis of high-purity HN(SO2F)2 requires precise control over halogen exchange mechanisms. Historically, arsenic trifluoride ( AsF3 ) was used to fluorinate bis(chlorosulfonyl)imide ( HN(SO2Cl)2 ). However, modern optimized protocols substitute AsF3 with antimony trifluoride ( SbF3 ) to improve safety, yield, and purity [1].
Protocol: High-Purity Synthesis of Imidodisulfuryl Fluoride via SbF3 Activation
As a best practice in application science, protocols must be self-validating. The following methodology details not just the steps, but the physicochemical causality behind each parameter.
-
Reagent Preparation: Dry HN(SO2Cl)2 and SbF3 rigorously under an inert argon atmosphere.
-
Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the highly reactive sulfonyl chloride bonds, which would irreversibly degrade the starting material.
-
-
Reaction Setup: Combine the reagents in a Hastelloy or Teflon-lined reactor.
-
Causality: Standard borosilicate glass will undergo rapid etching and degradation due to the generation of trace active fluoride species.
-
-
Halogen Exchange (Fluorination): Gradually introduce SbF3 to the HN(SO2Cl)2 .
-
Causality: SbF3 is selected over the traditional AsF3 because it eliminates the formation of fluorosulfuric acid ( HSO3F ) as a byproduct. HSO3F is notoriously difficult to separate from the final product due to nearly identical vapor pressures. Furthermore, SbF3 significantly reduces the acute toxicity profile of the workflow [1].
-
-
Thermal Activation: Heat the reactor to 65–70 °C and maintain continuous stirring for 15–16 hours.
-
Causality: This specific thermal window provides the exact activation energy required for complete Cl-to-F exchange without inducing thermal cleavage of the central N-S bonds.
-
-
Degassing and Isolation: Cool the mixture to room temperature and purge with nitrogen gas for 15 hours.
-
Causality: This step drives off volatile acidic byproducts (e.g., HCl) that would otherwise contaminate the distillation apparatus.
-
-
Purification: Isolate the crude product and subject it to low-temperature vacuum distillation.
-
Causality: The staggered conformation of the SO2F groups creates slight vapor pressure differentials among structural isomers and impurities. Low-temperature vacuum distillation exploits these differentials, yielding >95% pure HN(SO2F)2 while preventing thermal degradation [1].
-
Synthesis workflow of Imidodisulfuryl Fluoride highlighting key causality steps.
Applications in Next-Generation Energy Storage (LiFSI)
Imidodisulfuryl fluoride is the direct precursor to Lithium bis(fluorosulfonyl)imide (LiFSI), a disruptive electrolyte salt in the battery manufacturing industry [3][4]. Traditional lithium-ion batteries rely heavily on Lithium hexafluorophosphate ( LiPF6 ), which is prone to thermal decomposition (yielding LiF and PF5 ) and reacts with trace moisture to generate highly corrosive hydrofluoric acid (HF).
By neutralizing HN(SO2F)2 with lithium carbonate ( Li2CO3 ), manufacturers produce battery-grade LiFSI. The FSI− anion exhibits superior charge delocalization, which dramatically increases lithium-ion conductivity. More importantly, LiFSI demonstrates exceptional thermal stability (up to 200 °C) and facilitates the formation of a highly robust, fluorine-rich Solid Electrolyte Interphase (SEI) on the anode. This SEI layer prevents continuous electrolyte degradation, thereby extending the cycle life and safety profile of high-energy-density batteries [3][4].
SuFEx Click Chemistry and Drug Development
Beyond materials science, the fluorosulfonyl ( SO2F ) moiety derived from imidodisulfuryl fluoride has revolutionized drug development through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
In the design of Targeted Covalent Inhibitors (TCIs), drug developers require electrophiles that can form irreversible covalent bonds with target proteins without causing widespread off-target toxicity. Traditional electrophiles (like acrylamides) are often too reactive, indiscriminately modifying off-target proteins and causing adverse side effects.
The SO2F group offers a paradigm shift known as "Context-Dependent Reactivity." Under normal physiological conditions (aqueous media, pH 7.4), the SO2F group is kinetically inert. However, when the drug molecule binds to its specific target protein, the microenvironment of the binding pocket (often containing precisely oriented tyrosine, lysine, or histidine residues) catalyzes the SuFEx reaction. The fluoride ion is expelled, and a stable sulfate or sulfamate linkage is formed exclusively with the target protein. This self-validating mechanism ensures that the covalent bond only forms when the drug is perfectly docked, maximizing efficacy and minimizing toxicity.
SuFEx click chemistry pathway demonstrating context-dependent reactivity in TCIs.
References
-
Ruff, J. K., & Lustig, M. (1968). "Imidodisulfuryl fluoride, cesium imidodisulfuryl fluoride, and fluoroimidodisulfuryl fluoride." Inorganic Syntheses, 11, 138-143.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 86277430, Lithium bis(fluorosulfonyl)imide." PubChem.[Link]
